molecular formula C5H6ClN3O2 B083867 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole CAS No. 13551-73-0

5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole

Cat. No. B083867
CAS RN: 13551-73-0
M. Wt: 175.57 g/mol
InChI Key: WBMBDRIOUHCVAS-UHFFFAOYSA-N
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Patent
US04954164

Procedure details

Concentrated H2SO4 (35 g) was added to 10 ml of 90% HNO3 and at 75°-85° C., 13 g (0.1 mol) of 5-chloro-1,3-dimethylpyrazole was added dropwise with stirring to maintain the temperature at 85° C. After completion of the addition, the mixture was heated at 75 -85° C. for 1.5 hr. The nitration mixture was cooled and poured into ice. The suspension was filtered and the solid was washed with water and dried to give 14.5 g of the title compound. m.p. 70° C.
Name
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Cl:6][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([CH3:13])[CH:8]=1.[N+:14]([O-])([OH:16])=[O:15]>>[Cl:6][C:7]1[N:11]([CH3:12])[N:10]=[C:9]([CH3:13])[C:8]=1[N+:14]([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
ClC1=CC(=NN1C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 75 -85° C. for 1.5 hr
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The nitration mixture was cooled
ADDITION
Type
ADDITION
Details
poured into ice
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NN1C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 14.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.